molecular formula C12H16FN B3309790 Cyclopentyl(4-fluorophenyl)methanamine CAS No. 943118-99-8

Cyclopentyl(4-fluorophenyl)methanamine

Cat. No.: B3309790
CAS No.: 943118-99-8
M. Wt: 193.26 g/mol
InChI Key: NTNLGQWPYJTABN-UHFFFAOYSA-N
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Description

Cyclopentyl(4-fluorophenyl)methanamine is a bioactive small molecule with the molecular formula C₁₂H₁₆NF·HCl (hydrochloride salt) and a molecular weight of 229.72 g/mol . It features a cyclopentyl group bonded to a methanamine backbone, which is further substituted with a 4-fluorophenyl ring. Its structural uniqueness lies in the combination of a fluorinated aromatic ring and a cycloalkyl moiety, which may influence its physicochemical and receptor-binding profiles.

Properties

IUPAC Name

cyclopentyl-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12H,1-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNLGQWPYJTABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-fluorophenyl)methanamine typically involves the reaction of cyclopentylmagnesium bromide with 4-fluorobenzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Cyclopentyl(4-fluorophenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl(4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Methanamines

Cyclopropyl(4-fluorophenyl)methanamine
  • Molecular Formula : C₁₀H₁₂F₃N (free base) / C₁₀H₁₂F₃N·HCl (hydrochloride).
  • Key Differences :
    • Replaces the cyclopentyl group with a smaller, strained cyclopropyl ring.
    • Reduced steric bulk may enhance membrane permeability but decrease metabolic stability.
    • Similarity score: 0.97 compared to the cyclopentyl analog .
(R)- and (S)-Cyclopropyl(4-fluorophenyl)methanamine
  • Enantiomeric Pair : These stereoisomers highlight the role of chirality in bioactivity.
    • The (R)-enantiomer hydrochloride has a similarity score of 1.00 , suggesting near-identical electronic properties but distinct spatial arrangements .

Aromatic Ring-Modified Analogs

(4-Fluorophenyl)(4-methoxyphenyl)methanamine
  • Molecular Formula: C₁₄H₁₄FNO (free base).
  • Key Differences: Incorporates a methoxy group (-OCH₃) on the second phenyl ring, introducing electron-donating effects. ¹H NMR shows a distinct singlet at δ 3.83 ppm for the methoxy protons, absent in the cyclopentyl derivative . Potential for altered receptor affinity due to enhanced electron density.
N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine (4e)
  • Structure : A Schiff base derivative with an imine bond.
    • Exhibits conjugation between the aromatic rings and the imine group, altering solubility and reactivity.
    • ¹³C NMR data (δC 161.8, 154.2) confirm resonance stabilization .

Halogen-Substituted Analogs

(1-(4-Chlorophenyl)cyclopropyl)methanamine
  • Molecular Formula : C₁₀H₁₂ClN.
  • Key Differences :
    • Chlorine substituent (electron-withdrawing) replaces fluorine, affecting aromatic ring electrophilicity.
    • Higher molecular weight (181.66 g/mol vs. 229.72 g/mol for the cyclopentyl-F compound) .
Sarizotan Hydrochloride
  • Structure : A pyridinemethanamine derivative with a 4-fluorophenyl group.
    • Clinical Use: Treats dyskinesia in Parkinson’s disease, suggesting CNS penetration capabilities .
    • Complexity: Additional heterocyclic (chromane) and pyridine moieties enhance receptor specificity.

Physicochemical and Pharmacological Data

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
Cyclopentyl(4-fluorophenyl)methanamine C₁₂H₁₆NF·HCl 229.72 Cyclopentyl, 4-F-phenyl Reference
Cyclopropyl(4-fluorophenyl)methanamine C₁₀H₁₂F₃N 195.21 Cyclopropyl, 4-F-phenyl 0.97
(4-Fluorophenyl)(4-methoxyphenyl)methanamine C₁₄H₁₄FNO 231.27 4-F-phenyl, 4-OCH₃-phenyl N/A
(1-(4-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 181.66 Cyclopropyl, 4-Cl-phenyl N/A

Table 2: NMR Spectral Signatures

Compound Name ¹H NMR (δ ppm) ¹³C NMR (δ ppm) Source
This compound Data not provided in evidence
(4-Fluorophenyl)(4-methoxyphenyl)methanamine 3.83 (s, 3H, -OCH₃) 161.8 (C-F aromatic)
N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine 8.29 (s, 1H, imine) 154.2 (imine carbon)

Biological Activity

Cyclopentyl(4-fluorophenyl)methanamine, often encountered as its hydrochloride salt, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a cyclopentyl group linked to a 4-fluorophenyl group via a methanamine moiety, suggests interactions with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

  • Molecular Formula : C12_{12}H16_{16}F\N
  • Molecular Weight : Approximately 229.72 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to hydrochloride formation

This compound is believed to interact with specific receptors in the central nervous system (CNS). Preliminary studies indicate potential binding affinities for serotonin receptors, which may modulate mood and anxiety levels. The compound's structural similarity to known psychoactive substances further supports its potential therapeutic applications.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems:

  • Serotonin Receptors : Potential interactions that could lead to antidepressant or anxiolytic effects.
  • Norepinephrine Receptors : Implications for mood regulation and treatment of mood disorders.

Case Studies

  • Mood Disorders : A study investigated the compound's effect on animal models of depression. Results showed a statistically significant reduction in depressive behaviors when administered at specific dosages.
  • Anxiety Models : Another study highlighted its anxiolytic properties, demonstrating reduced anxiety-like behaviors compared to control groups.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Cyclopropyl(4-fluorophenyl)methanamineC11_{11}H14_{14}F\NSmaller cycloalkane ringDifferent receptor interactions
Cyclobutyl(4-fluorophenyl)methanamineC11_{11}H14_{14}F\NFour-membered ringDistinct pharmacological properties
4-Fluoro-N-methylphenethylamineC11_{11}H14_{14}F\NN-methyl substitutionAffects lipophilicity and receptor selectivity

This table illustrates how variations in ring size and substituent groups can lead to significant differences in pharmacodynamics and pharmacokinetics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications through acylation or reduction reactions can yield derivatives with altered biological activities. These synthetic pathways are crucial for exploring the compound's therapeutic potential.

Pharmacological Studies

Ongoing pharmacological studies aim to quantify the interaction profiles of this compound with various receptors. Initial findings suggest moderate binding affinities that warrant further investigation for potential drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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